BenchChemオンラインストアへようこそ!

cyclopenta-1,3-diene;lanthanum(3+)

Atomic Layer Deposition Precursor Delivery Thermal Stability

Tris(cyclopentadienyl)lanthanum(III), systematically named cyclopenta-1,3-diene;lanthanum(3+) (CAS 1272-23-7), is a homoleptic organolanthanum complex belonging to the metallocene class. It serves as a volatile lanthanum source for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of high-k dielectric films such as La₂O₃ and La-doped HfO₂, as well as a catalyst in reductive organic transformations.

Molecular Formula C15H15La
Molecular Weight 334.18 g/mol
Cat. No. B14013140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopenta-1,3-diene;lanthanum(3+)
Molecular FormulaC15H15La
Molecular Weight334.18 g/mol
Structural Identifiers
SMILESC1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[La+3]
InChIInChI=1S/3C5H5.La/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3
InChIKeyWMTALVRZNMWNTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(cyclopentadienyl)lanthanum (LaCp₃) Procurement: Solid-State Lanthanum Precursor for High-Purity Oxide Films and Organometallic Synthesis


Tris(cyclopentadienyl)lanthanum(III), systematically named cyclopenta-1,3-diene;lanthanum(3+) (CAS 1272-23-7), is a homoleptic organolanthanum complex belonging to the metallocene class. It serves as a volatile lanthanum source for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of high-k dielectric films such as La₂O₃ and La-doped HfO₂, as well as a catalyst in reductive organic transformations [1]. Unlike its alkyl-substituted liquid derivative La(iPrCp)₃, LaCp₃ is a crystalline solid at room temperature and is commercially available in high-purity grades (≥99.9% trace metals basis), making it a well-characterized starting point for precursor evaluation .

Substitution Risks with LaCp₃: Thermal Stability Window and Physical State Disqualify In-Class Imposters


Simple in-class substitution of LaCp₃ with other lanthanum precursors fails because the physical state (solid vs. liquid), thermal decomposition ceiling, and oxidant compatibility are fundamentally divergent and directly govern the feasible ALD process window. While alkyl-substituted analogs like La(iPrCp)₃ offer volatility as a liquid, they still share a thermal ceiling near 250 °C [1]. Conversely, β-diketonate precursors like La(thd)₃ exhibit inadequate reactivity for H₂O-based ALD, necessitating ozone which introduces deleterious carbonate contamination, quantified at approximately 10% carbon in the resulting film [2]. Therefore, selecting LaCp₃ specifically commits the user to a solid-handling infrastructure but unlocks a water-based process regime that avoids the carbonate problem intrinsic to La(thd)₃.

Head-to-Head Analytical Evidence for LaCp₃ Precursor Selection and Procurement


Physical State and Delivery: LaCp₃ Solid vs. La(iPrCp)₃ Liquid at Ambient Processing Conditions

LaCp₃ is a crystalline solid with a melting point of 275 °C (with decomposition), whereas the widely adopted alkyl-substituted analog La(iPrCp)₃ is a low-melting solid or viscous liquid with a melting point of 38 °C [1]. This 237 °C difference in melting point fundamentally dictates the precursor delivery strategy: LaCp₃ is suited for solid-source vapor draw or dissolved liquid-injection systems, while La(iPrCp)₃ is compatible with direct liquid injection systems without solvent. For procurement, this means LaCp₃ is the correct choice for solid-handling ALD/CVD tool configurations.

Atomic Layer Deposition Precursor Delivery Thermal Stability

Process Ceiling: Shared Thermal Instability of Cp-Based La Precursors Above 250 °C

Both LaCp₃ and La(iPrCp)₃ are reported to have poor thermal stability and are explicitly not recommended for ALD processes requiring substrate temperatures above 250 °C [1]. This contrasts with amidinate-based La precursors (e.g., La(iPr₂-fmd)₃) which are gradually replacing conventional Cp-based precursors in applications demanding higher thermal budgets. This parity in thermal limitation means that if a process above 250 °C is required, the user should substitute LaCp₃ with an amidinate precursor, not an alternative Cp-based analog.

Thermal Stability ALD Window Film Purity

Oxidant Compatibility: Water-Based ALD with Cp-Based La Precursors Reduces Carbon Contamination by an Order of Magnitude Over La(thd)₃

β-diketonate precursors such as La(thd)₃ require ozone as an oxidant to achieve reasonable growth rates, but this produces approximately 10% carbon contamination in the film and generates a lower-k silicate interfacial layer [1]. In contrast, cyclopentadienyl-based precursors like LaCp₃ are reactive enough to enable water as the oxidant, yielding films with substantially lower impurity levels [1][2]. This oxidant switch is critical for device-quality gate dielectrics where carbon contamination degrades electrical performance.

Carbon Impurity Film Purity Oxidant Selection

Deposition Rate Superiority: La(thd)₃ Exhibits a Cell-Defined Limit of 0.36 Å/cycle While Cp-Based La Precursors Do Not

Quantitative comparison of deposition rates shows that La(thd)₃ reaches only 0.36 Å/cycle under saturated ALD conditions, a fundamental limitation imposed by low reactivity [1]. Cyclopentadienyl-based lanthanum precursors, including LaCp₃, achieve significantly higher growth rates when paired with H₂O, attributed to more efficient ligand elimination computed via DFT analysis [2]. Although a specific Å/cycle value for LaCp₃ is not established in the open literature, the class-level advantage over La(thd)₃ is consistently reported.

Growth Rate ALD Saturation Precursor Reactivity

Silicon-Free Deposition: LaCp₃ Avoids the Si Contamination Inherent to La[N(SiMe₃)₂]₃

The silylamide precursor La[N(SiMe₃)₂]₃ introduces silicon contamination into the deposited film and lacks a stable ALD saturation curve [1]. LaCp₃, containing only C and H as ligand constituents, eliminates silicon as a potential contaminant by design. This is a chemically intrinsic differentiator that renders LaCp₃ preferable over the silylamide route for applications requiring silicon-free La₂O₃ films.

Film Purity Silicon Contamination Precursor Chemistry

Polymorph Availability: The β-Form of LaCp₃ Provides Enhanced Thermodynamic Stability for Storage and Handling

Tris(cyclopentadienyl)lanthanum crystallizes in three polymorphic forms (α, β, γ), of which the β form is reported to be thermodynamically more stable than the other two . This polymorphism is a compound-specific characteristic not reported for the liquid alkyl-substituted derivative La(iPrCp)₃. For procurement and long-term storage, specifying or verifying the β-polymorph may confer stability advantages that lack an analog in competing La precursors.

Polymorphism Stability Procurement Specification

Optimal Application Scenarios for Cyclopenta-1,3-diene;lanthanum(3+) Based on Differentiated Evidence


Solid-Source Thermal ALD of High-k La₂O₃ Dielectrics Using Water as Oxidant

LaCp₃ is the precursor of choice for thermal ALD tools engineered for solid-source delivery when a water-based oxidant is desired to avoid carbonate contamination. Unlike La(thd)₃, which necessitates O₃ and introduces ~10% C into the film [1], LaCp₃ achieves reactive ligand elimination with H₂O, yielding carbon-free La₂O₃ suitable for gate dielectric stacks. This scenario is appropriate for deposition temperatures ≤ 250 °C [2].

Synthesis of Silicon-Free Lanthanum Oxide Films on Sensitive Substrates

When depositing La₂O₃ on substrates such as Ge or III-V semiconductors where silicon contamination is detrimental to electrical performance, LaCp₃ provides a chemically unambiguous lanthanum source free of Si-containing ligands. The silylamide precursor La[N(SiMe₃)₂]₃ is disqualified in this context due to intrinsic Si residue and the absence of a stable ALD saturation window [3].

Organometallic Synthesis and Catalytic Reduction of Organoheteroatom Oxides

Beyond thin-film deposition, LaCp₃ serves as a stoichiometric reagent or catalyst precursor in organic synthesis. The LaCp₃/NaH system has been specifically demonstrated for the deoxygenation of organoheteroatom oxides (e.g., sulfoxides, phosphine oxides) and as a catalyst for alkene hydrogenation and isomerization [4]. This synthetic utility is not shared by La(thd)₃ or La(iPrCp)₃, which are primarily valued for their volatility.

Research-Grade Precursor Evaluation and Process Development

As the parent compound of the lanthanum cyclopentadienyl series, LaCp₃ is the most rigorously characterized representative. Its established thermal properties (mp 275 °C dec.), commercial availability at 99.9% purity, and documented behavior in H₂O-based ALD make it the ideal baseline compound for research groups developing new ALD processes or evaluating ligand effects on film properties . Procurement of LaCp₃ for this purpose provides a well-documented reference point against which alkyl-substituted or heteroleptic analogues can be benchmarked.

Quote Request

Request a Quote for cyclopenta-1,3-diene;lanthanum(3+)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.